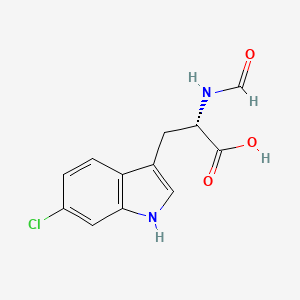

N-formyl-6-chlorotryptophan

Description

Academic Significance of Halogenated Tryptophan Derivatives

The introduction of halogen atoms into organic molecules, including amino acids, can dramatically alter their physical, chemical, and biological properties. in-part.com Halogenated tryptophan derivatives are of particular academic and industrial importance due to their enhanced biological activities and stability, making them valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. in-part.comresearchgate.net The precise placement of a halogen, such as chlorine, can improve a molecule's efficacy, selectivity, and metabolic stability. in-part.com

These modified amino acids are powerful tools in research. They can be incorporated into peptides and proteins to study structure, function, and interactions. lookchem.com For example, halogenation can influence the binding affinity of a peptide to its receptor. nih.gov Furthermore, halogenated tryptophans have been investigated for their potential as therapeutic agents themselves, with some analogues showing significant anti-parasitic activity by disrupting essential metabolic pathways in pathogens like Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.govplos.org

The synthesis of these compounds can be challenging. While traditional chemical methods often lack regioselectivity and can be environmentally harsh, biosynthetic approaches using engineered microorganisms like Escherichia coli or yeast are emerging as a more sustainable and specific alternative. researchgate.netchemistryviews.org Researchers have successfully engineered metabolic pathways in E. coli to produce various halogenated tryptophan derivatives from simple carbon sources like glucose. researchgate.net

Table 1: Examples of Halogenated Tryptophan Derivatives and Their Research Applications

| Derivative | Position of Halogen | Research Application/Significance | Citation |

|---|---|---|---|

| 5-Chlorotryptophan | 5-position | Used in the synthesis of trypanocidal compounds. | plos.org |

| 6-Chlorotryptophan | 6-position | Precursor for bioactive compounds; used to study enzyme inhibition and protein structure. lookchem.comebi.ac.uk | lookchem.comebi.ac.uk |

| 7-Chlorotryptophan | 7-position | Exhibits potent trypanocidal activity. plos.org | plos.org |

| 4-Chloro-kynurenine | N/A (Metabolite) | A promising prodrug candidate for CNS-related disorders. researchgate.net | researchgate.net |

Role of N-formyl-6-chlorotryptophan as a Synthetic Intermediate and Advanced Research Probe

This compound holds specific importance due to its dual role as a key synthetic intermediate and a specialized probe for biochemical research.

As a synthetic intermediate , the compound is a precursor in the kynurenine (B1673888) pathway. The metabolism of tryptophan to N-formyl-l-kynurenine is the first and rate-limiting step in this pathway, catalyzed by enzymes like indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). rsc.orgfrontiersin.org The chlorinated analogue, this compound, is a direct product of the metabolism of 6-chlorotryptophan by these same enzymes. Its primary significance as an intermediate lies in its role as a precursor to 6-chloro-N-formyl-L-kynurenine and subsequently to 4-chloro-kynurenine, a prodrug candidate that has been evaluated for treating central nervous system disorders. nih.govresearchgate.net The conversion is achieved via a ring-opening reaction catalyzed by enzymes like KynA. nih.govresearchgate.net

As an advanced research probe , this compound and its parent compound, 6-chlorotryptophan, are valuable tools for studying the kynurenine pathway and its associated enzymes. ebi.ac.uk Because this pathway is implicated in immune response and neurological diseases, understanding its regulation is critical. frontiersin.org Analogues like 6-chlorotryptophan can be used to manipulate the concentrations of neuroactive metabolites like kynurenic acid, allowing researchers to evaluate their physiological roles. ebi.ac.uk The study of how enzymes like IDO1 process these unnatural substrates provides insight into their catalytic mechanisms and substrate specificity, which is crucial for designing specific enzyme inhibitors for therapeutic purposes. rsc.org

Table 2: Chemical and Research Profile of this compound

| Attribute | Description | Citation |

|---|---|---|

| Parent Compound | 6-Chlorotryptophan | lookchem.comebi.ac.uk |

| Metabolic Pathway | Kynurenine Pathway | rsc.orgnih.gov |

| Key Metabolite | 6-chloro-N-formyl-L-kynurenine | nih.govresearchgate.net |

| Synthetic Precursor To | 4-Chloro-kynurenine (a prodrug candidate) | researchgate.net |

| Research Utility | Probe for studying enzymes like IDO1 and TDO; tool for manipulating neuroactive metabolites. | rsc.orgebi.ac.uk |

Structure

3D Structure

Properties

CAS No. |

57233-87-1 |

|---|---|

Molecular Formula |

C12H11ClN2O3 |

Molecular Weight |

266.68 g/mol |

IUPAC Name |

(2S)-3-(6-chloro-1H-indol-3-yl)-2-formamidopropanoic acid |

InChI |

InChI=1S/C12H11ClN2O3/c13-8-1-2-9-7(5-14-10(9)4-8)3-11(12(17)18)15-6-16/h1-2,4-6,11,14H,3H2,(H,15,16)(H,17,18)/t11-/m0/s1 |

InChI Key |

ZDDKUBATFXJQQV-NSHDSACASA-N |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2C[C@@H](C(=O)O)NC=O |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)NC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Formyl 6 Chlorotryptophan

Chemoenzymatic and Enzymatic Synthesis Approaches for N-formyl-6-chlorotryptophan and its Precursors

Chemoenzymatic synthesis leverages the strengths of both chemical and biological catalysts to create efficient and selective reaction pathways. For this compound, this typically involves the enzymatic synthesis of the key intermediate, 6-chlorotryptophan, followed by a chemical N-formylation step. This approach is advantageous as enzymes can perform highly specific reactions, such as regioselective halogenation, under mild conditions, which are often difficult to achieve with traditional chemical methods. The subsequent formylation can then be accomplished using established organic chemistry techniques. nih.govscispace.com

Enantioselective Preparation and Optical Resolution of Halogenated Tryptophans

The biological activity of amino acids is highly dependent on their stereochemistry, with the L-enantiomer being the form predominantly used in nature. Therefore, producing enantiomerically pure L-6-chlorotryptophan is critical. Several strategies exist to achieve this:

Asymmetric Synthesis: This approach creates the desired enantiomer directly. Methods like the Strecker synthesis using chiral auxiliaries, such as (S)-α-methylbenzylamine, have been successfully employed to produce a variety of optically pure (S)-tryptophan analogues, including halogenated derivatives. rsc.org

Enzymatic Kinetic Resolution: This method involves the use of enzymes that selectively act on one enantiomer in a racemic mixture (a 50:50 mix of D- and L-forms). For instance, N-acylase enzymes can be used to resolve racemic N-acetyl-tryptophan derivatives. The enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer, allowing for its separation from the unreacted D-N-acetyl-tryptophan. rsc.org

Crystallization-Based Resolution: Racemic mixtures of tryptophan hydrohalides can be resolved by seeding a supersaturated solution with crystals of one of the desired enantiomorphs. This technique allows for the preferential crystallization of either the D- or L-form from the mixture. google.com

Utilization of L-Aminoacylases in the Synthesis of this compound Precursors

L-aminoacylases are a class of enzymes specifically used for the optical resolution of racemic N-acetyl-amino acids. The process, known as enzymatic kinetic resolution, is a well-established industrial method for producing enantiomerically pure L-amino acids.

The typical workflow involves:

Chemical synthesis of a racemic mixture of N-acetyl-6-chlorotryptophan.

Incubation of this mixture with an L-aminoacylase.

The enzyme selectively catalyzes the hydrolysis of the acetyl group from N-acetyl-L-6-chlorotryptophan, yielding L-6-chlorotryptophan.

The unreacted N-acetyl-D-6-chlorotryptophan remains unchanged.

The resulting mixture of L-6-chlorotryptophan and N-acetyl-D-6-chlorotryptophan can be easily separated based on their different chemical properties.

This method is highly effective for producing the L-enantiomer required for biological applications. Research has demonstrated the successful use of D-aminoacylase for the enzymatic optical resolution of 6-bromo-D-tryptophan, indicating the viability of this enzymatic approach for halogenated tryptophans. researchgate.net

Engineered Enzymatic Systems for Regioselective Halogenation of Tryptophan

The key step in synthesizing 6-chlorotryptophan is the precise installation of a chlorine atom onto the C-6 position of the indole (B1671886) ring. Flavin-dependent halogenases (FDHs) are enzymes that catalyze this highly specific reaction. nih.gov Several tryptophan 6-halogenases have been identified and engineered for improved activity and substrate scope.

Two of the most extensively studied tryptophan 6-halogenases are SttH from Streptomyces toxytricini and Th-Hal from Streptomyces violaceusniger. mdpi.com These enzymes utilize flavin adenine dinucleotide (FADH₂), oxygen, and a halide salt to perform the halogenation. nih.gov Studies comparing these enzymes have shown that SttH often outperforms Th-Hal for halogenation at the C-6 position. nih.gov The SttH enzyme is capable of halogenating both L- and D-tryptophan to produce the corresponding 6-chlorinated derivatives and can also utilize bromide ions to yield 6-bromo-tryptophan. nih.govuniprot.org

| Enzyme | Source Organism | Optimal pH | Optimal Temperature | Kinetic Parameter (kcat/KM) | Notes |

|---|---|---|---|---|---|

| SttH | Streptomyces toxytricini | 6.0 | 40°C | 72,000 min⁻¹ M⁻¹ | Accepts both L- and D-Trp; can use chloride and bromide. nih.govuniprot.org |

| Th-Hal | Streptomyces violaceusniger | - | - | - | Generally shows lower C-6 halogenation efficiency compared to SttH. nih.govmdpi.com |

Metabolic Engineering for the Biosynthetic Production of Halogenated Tryptophan Derivatives Relevant to this compound

Metabolic engineering offers a sustainable and environmentally friendly alternative to chemical synthesis by reprogramming microorganisms, such as Escherichia coli, to produce desired chemicals from simple feedstocks like glucose. technologypublisher.com This approach has been successfully applied to the de novo biosynthesis of 6-chlorotryptophan.

Design and Implementation of Heterologous Expression Platforms for Halogenated Tryptophan Precursors

The foundation of metabolic engineering for 6-chlorotryptophan production is the creation of a robust host strain that can efficiently express the necessary foreign enzymes. This involves the heterologous expression of a tryptophan 6-halogenase (e.g., SttH) and a flavin reductase. The flavin reductase is crucial as it regenerates the FADH₂ cofactor required by the halogenase. nih.gov

Researchers have developed modular E. coli platforms for this purpose. A typical platform includes:

Host Strain Modification: The base E. coli strain is engineered to increase the precursor supply of tryptophan. This often involves deleting genes like tnaA (which degrades tryptophan) and trpR (a repressor of the tryptophan synthesis operon) and introducing mutations in key biosynthetic genes to make them resistant to feedback inhibition. technologypublisher.com

Plasmid-based Expression: The genes for the halogenase (e.g., sttH) and a suitable flavin reductase are introduced into the host strain on expression plasmids. Multi-plasmid systems have been shown to be highly efficient for producing halogenated tryptophans. nih.gov For instance, co-expressing the halogenase with the GroEL/GroES chaperonin system can significantly improve enzyme yield and solubility. chemrxiv.org

Pathway Manipulation for Enhanced Bioproduction of this compound Precursors

To maximize the production of 6-chlorotryptophan, the host organism's metabolic network must be rewired to direct the flow of carbon towards the target molecule. This involves several key strategies:

Increasing Precursor Supply: The biosynthesis of tryptophan requires two key precursors derived from central carbon metabolism: phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). mdpi.com Engineering strategies focus on overexpressing enzymes in the pentose phosphate pathway and glycolysis to increase the intracellular pools of PEP and E4P. nih.gov Additionally, enhancing the supply of other precursors like serine and 5-phospho-α-D-ribose 1-diphosphate (PRPP) through gene overexpression (e.g., prs, mutated serA) can significantly boost tryptophan yields. nih.govscienceopen.com

Modular Co-culture Systems: An advanced approach involves dividing the metabolic pathway between two different strains of E. coli. One strain is engineered to overproduce tryptophan from glucose, while a second strain is engineered to express the halogenase and convert the supplied tryptophan into 6-chlorotryptophan. This "mix-and-match" co-culture platform prevents metabolic burden on a single strain and has been used to generate a wide array of halogenated molecules with titers reaching 300-700 mg/L in flask fermentations. technologypublisher.comnih.gov

| Strategy | Target Genes/Pathways | Purpose | Reference |

|---|---|---|---|

| Eliminate Feedback Inhibition & Repression | trpR (deletion), aroG, trpE (mutations) | Increase carbon flux into the tryptophan pathway. | technologypublisher.commdpi.com |

| Prevent Product Degradation | tnaA (deletion) | Prevent the breakdown of tryptophan into indole. | technologypublisher.com |

| Enhance Precursor Supply (PEP, E4P) | Pentose Phosphate Pathway, Glycolysis | Increase availability of primary aromatic pathway precursors. | nih.gov |

| Enhance Precursor Supply (Serine, PRPP) | serA, prs (overexpression) | Increase availability of direct tryptophan precursors. | nih.govscienceopen.com |

| Enhance Product Export | yddG (overexpression) | Facilitate the transport of tryptophan out of the cell to reduce toxicity. | mdpi.com |

| Optimize Cofactor Balance | sthA, pntAB (overexpression) | Maintain cellular redox balance (NADPH/NADH). | nih.gov |

Chemical Synthetic Routes to this compound and its Halogenated Tryptophan Analogs

The chemical synthesis of this compound and related halogenated tryptophans requires precise control over regioselectivity and stereochemistry. Researchers have developed a variety of strategies to achieve these goals, ranging from classical racemic syntheses to sophisticated asymmetric methods that yield enantiomerically pure products.

Development of Stereoselective and Racemic Chemical Syntheses of Chlorinated Tryptophans

The synthesis of the chlorinated tryptophan backbone can be approached through methods that either generate a mixture of stereoisomers (racemic synthesis) or selectively produce a single desired stereoisomer (stereoselective synthesis).

Racemic Synthesis:

Racemic syntheses of chlorinated tryptophans, including 6-chlorotryptophan, provide a straightforward route to the target molecule without the need for chiral catalysts or auxiliaries. These methods are often valuable for initial biological screening or as starting materials for subsequent resolution into individual enantiomers. A common approach involves the Fischer indole synthesis, where a substituted phenylhydrazine is reacted with an appropriate aldehyde or ketone bearing the amino acid side chain. For instance, the reaction of 4-chlorophenylhydrazine with a suitable precursor can yield racemic 6-chlorotryptophan. While specific details for the synthesis of racemic 6-chlorotryptophan are not extensively documented in readily available literature, general methods for racemic tryptophan synthesis are well-established and can be adapted for chlorinated analogs. researchgate.netelsevierpure.com

Stereoselective Synthesis:

The demand for enantiomerically pure chlorinated tryptophans for applications in areas such as peptide synthesis and drug discovery has driven the development of stereoselective synthetic methods. These approaches aim to control the formation of the chiral center at the alpha-carbon of the amino acid.

One powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. The Schöllkopf chiral auxiliary, for example, has been successfully employed in the synthesis of various tryptophan analogues. organic-chemistry.orgnih.gov This method involves the alkylation of a chiral bis-lactim ether derived from a chiral amino acid (e.g., valine) with a suitable electrophile containing the chlorinated indole moiety. The diastereoselectivity of the alkylation is typically high, and subsequent hydrolysis of the auxiliary yields the desired L- or D-enantiomer of the chlorinated tryptophan.

Another significant advancement in the stereoselective synthesis of tryptophan derivatives is the use of palladium-catalyzed heteroannulation reactions. This approach allows for the construction of the indole ring from a substituted o-iodoaniline and a chiral alkyne precursor. This method has been utilized for the large-scale synthesis of optically pure tryptophan analogs.

Enzymatic resolution is another effective technique for obtaining enantiomerically pure halogenated tryptophans. This method starts with a racemic mixture of an N-acetylated halogenated tryptophan. A specific enzyme, such as D-aminoacylase, can selectively hydrolyze the N-acetyl group from one of the enantiomers, allowing for the separation of the desired D-amino acid from the unreacted L-acetylated amino acid. researchgate.net This biocatalytic approach offers high enantioselectivity under mild reaction conditions.

Table 1: Comparison of Synthetic Methodologies for Chlorinated Tryptophans

| Methodology | Stereochemistry | Key Features | Potential Challenges |

| Racemic Synthesis | Racemic (DL) | Simpler procedures, suitable for initial screening. | Requires subsequent resolution for enantiomerically pure compounds. |

| Schöllkopf Chiral Auxiliary | Stereoselective (L or D) | High diastereoselectivity, well-established method. | Multi-step process, requires stoichiometric chiral auxiliary. |

| Palladium-Catalyzed Heteroannulation | Stereoselective (L or D) | Versatile for various substituted tryptophans, scalable. | Requires specialized catalysts and precursors. |

| Enzymatic Resolution | Stereoselective (D or L) | High enantioselectivity, mild reaction conditions. | Requires specific enzymes, may not be suitable for all substrates. |

Enzymatic and Metabolic Investigations Pertaining to N Formyl 6 Chlorotryptophan Pathways

The Role of N-formyl-L-kynurenine in Tryptophan Catabolic Pathways and its Analogs

N-formyl-L-kynurenine is the initial product of tryptophan breakdown in the kynurenine (B1673888) pathway. Understanding its formation and subsequent metabolic transformations is essential for contextualizing the behavior of its halogenated analogs like N-formyl-6-chlorotryptophan.

Enzymatic Formation of N-formylkynurenine via Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO)

The conversion of L-tryptophan to N-formylkynurenine is the first and rate-limiting step in the kynurenine pathway. nih.gov This oxidative cleavage of the indole (B1671886) ring is catalyzed by two distinct heme-containing enzymes: indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). taylorandfrancis.comresearchgate.net

TDO is a tetrameric enzyme primarily expressed in the liver, where it plays a key role in degrading excess dietary tryptophan. nih.govnih.gov In contrast, IDO is a monomeric enzyme with a broader tissue distribution, found in immune cells and inflammatory sites, where it is primarily involved in immunoregulation. taylorandfrancis.comnih.gov For instance, high IDO1 activity in tumor microenvironments leads to tryptophan depletion and the production of kynurenine metabolites, creating an immunosuppressive state. taylorandfrancis.com

Despite functional similarities, these enzymes share low sequence identity. researchgate.net The catalytic mechanism involves the formation of a ternary complex between the ferrous heme of the enzyme, the L-tryptophan substrate, and molecular oxygen. This complex activates the oxygen, leading to the formation of a hydroperoxide intermediate that rearranges to yield N-formylkynurenine. researchgate.net Some research also suggests a mechanism involving the sequential insertion of oxygen atoms into the substrate. nih.govacs.org

Metabolic Fates of N-formylkynurenine and Potential Analogous Transformations of this compound

Historically, N-formylkynurenine (NFK) has been viewed as a transient intermediate that is rapidly and irreversibly hydrolyzed by the enzyme formamidase (or kynurenine formamidase) to produce L-kynurenine (KYN), the first stable metabolite of the pathway. taylorandfrancis.comnih.gov However, recent studies have revealed a more complex fate for NFK.

Under physiological conditions (37 °C, pH 7.4), NFK can undergo a non-enzymatic deamination to form a reactive electrophilic intermediate, NFK-carboxyketoalkene. nih.govbiorxiv.org This species can rapidly form adducts with cellular nucleophiles, such as the key intracellular antioxidant glutathione, suggesting a role for NFK beyond being a simple precursor to KYN. nih.govbiorxiv.org The fate of NFK appears to be regulated by the relative rates of enzymatic hydrolysis versus non-enzymatic deamination, with serum hydrolases capable of suppressing the deamination pathway by more rapidly converting NFK to KYN. nih.govbiorxiv.org

For an analog like this compound, it is plausible that it would undergo analogous transformations. The primary metabolic fate would likely be enzymatic hydrolysis by formamidase to produce 6-chloro-kynurenine. However, the presence of the electron-withdrawing chlorine atom on the indole ring could influence the rate of this hydrolysis. Furthermore, it could potentially undergo non-enzymatic transformations similar to NFK. The metabolism of its precursor, 6-chlorotryptophan, is known to produce downstream chlorinated metabolites such as 4-chlorokynurenine and 7-chlorokynurenate, indicating that this compound would likely serve as an entry point into a cascade of halogenated kynurenine derivatives. nih.gov

Enzyme Activity and Specificity with Halogenated Tryptophan Substrates in Enzymatic Reactions

The biosynthesis of this compound begins with the halogenation of tryptophan. The introduction of this halogenated substrate into the metabolic pathway has significant implications for the activity and specificity of the enzymes involved.

Halogenase Activity and Regioselectivity Towards Substituted Tryptophans Leading to this compound Precursors

The direct precursor to this compound is 6-chlorotryptophan. This compound is synthesized by a class of enzymes known as flavin-dependent halogenases (FDHs), which are capable of performing highly regioselective halogenation on the tryptophan indole ring. nih.govbohrium.comrsc.org

These enzymes are categorized based on the position they halogenate:

Tryptophan 5-halogenases (e.g., PyrH)

Tryptophan 6-halogenases (e.g., SttH) nih.gov

Tryptophan 7-halogenases (e.g., PrnA, RebH) nih.gov

This remarkable regioselectivity is governed by the enzyme's substrate-binding module, which precisely orients the tryptophan molecule to expose a specific carbon atom to the reactive halogenating species. nih.gov The catalytic mechanism involves two distinct modules within the enzyme. An FAD-binding module generates a reactive halogenating agent, believed to be hypohalous acid (e.g., HOCl), from a halide ion (Cl⁻), oxygen (O₂), and reduced flavin adenine dinucleotide (FADH₂). nih.govproquest.com This reactive species is then guided through a tunnel, approximately 10 Å long, to the tryptophan-binding site. nih.govproquest.com Within the active site, a conserved lysine residue is thought to activate the HOCl, facilitating an electrophilic aromatic substitution on the targeted position of the tryptophan ring. nih.govwikipedia.org Structural and mutagenesis studies on the tryptophan 6-halogenase SttH have identified key residues that control its regioselectivity, and it has been demonstrated that this selectivity can be altered through protein engineering. nih.govbohrium.com

| Halogenase Type | Example Enzyme | Position of Halogenation | Reference |

|---|---|---|---|

| Tryptophan 5-halogenase | PyrH | C5 | nih.gov |

| Tryptophan 6-halogenase | SttH | C6 | nih.govbohrium.com |

| Tryptophan 7-halogenase | PrnA, RebH | C7 | nih.govnih.gov |

Investigation of Enzyme Inhibition by this compound and Related Tryptophan Analogs

Tryptophan analogs can act as inhibitors of various enzymes within the tryptophan metabolic pathways. For example, the non-metabolizable analog α-methyl-tryptophan can stabilize the TDO enzyme, leading to increased protein levels and enhanced tryptophan degradation. nih.gov 6-chlorotryptophan itself has been shown to inhibit the downstream synthesis of quinolinic acid. nih.gov

Inhibition can occur through different mechanisms. Some inhibitors are competitive, binding to the same active site as the natural substrate, tryptophan. semanticscholar.orgnih.gov Others may be non-competitive, binding to a different site on the enzyme to modulate its activity. frontiersin.orgnih.gov

While direct studies on the inhibitory effects of this compound are limited, its structural similarity to both N-formylkynurenine and tryptophan suggests several potential inhibitory roles. It could act as:

An inhibitor of formamidase , competing with the natural substrate N-formylkynurenine.

A feedback inhibitor of IDO or TDO , mimicking the product of the initial reaction and binding to the enzyme to reduce its activity. This is a common regulatory mechanism in metabolic pathways. youtube.com

| Compound/Analog | Target Enzyme/Process | Effect | Reference |

|---|---|---|---|

| α-Methyl-tryptophan | Tryptophan 2,3-dioxygenase (TDO) | Stabilizes enzyme, increases protein levels | nih.gov |

| 6-Chlorotryptophan | Quinolinate Synthesis | Inhibition | nih.gov |

| Benserazide, Carbidopa | Tryptophan 2,3-dioxygenase (TDO) | Inhibition | nih.gov |

| Dopamine | Tryptophan Hydroxylase | Non-competitive inhibition | nih.gov |

Influence on Downstream Enzymes in Tryptophan Metabolic Cascades

The introduction of 6-chlorotryptophan into the kynurenine pathway fundamentally alters the entire downstream metabolic cascade. Enzymes that typically process kynurenine and its derivatives must now act on chlorinated analogs. researchgate.net The presence of a chlorine atom can significantly affect substrate binding and catalytic rates.

The metabolism of 6-chlorotryptophan has been shown to attenuate the production of L-kynurenine and kynurenic acid. nih.gov It leads instead to the formation of novel halogenated metabolites, including 4-chlorokynurenine and 7-chlorokynurenate. nih.gov These new compounds can possess distinct biological activities. For example, 7-chlorokynurenate is known to be a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission. nih.gov

This diversion of the metabolic flux can significantly alter the balance between neuroprotective metabolites, such as kynurenic acid (an NMDA antagonist), and neurotoxic metabolites, like quinolinic acid (an NMDA agonist). researchgate.netmdpi.com Given that dysregulation of the kynurenine pathway is implicated in numerous neurological and inflammatory diseases, the ability of halogenated tryptophan analogs to modulate the production of these neuroactive compounds is of significant scientific interest.

Mechanistic Enzymology of Halogenation Relevant to this compound Precursors

The biosynthesis of this compound involves a critical halogenation step catalyzed by a class of enzymes known as flavin-dependent halogenases (FDHs). These enzymes are responsible for the regioselective incorporation of a chlorine atom onto the C6 position of the tryptophan indole ring, a key precursor. Understanding the mechanistic details of these enzymes is crucial for comprehending the formation of this compound.

Elucidation of Catalytic Mechanisms in Tryptophan Halogenases

The catalytic process begins with the reaction of FADH₂ with O₂ within the enzyme's active site to form a highly reactive flavin-peroxide intermediate. researchgate.net This intermediate is then attacked by a chloride ion, leading to the formation of hypochlorous acid (HOCl). researchgate.net A key structural feature of tryptophan halogenases is a long tunnel, approximately 10 Å in length, that connects the site of FAD binding and HOCl formation to the substrate-binding site. researchgate.net This tunnel is believed to channel the reactive HOCl species to the tryptophan substrate while protecting it from the solvent and preventing non-specific reactions. rsc.orgresearchgate.net

Two primary mechanisms have been proposed for the subsequent electrophilic aromatic substitution on the tryptophan ring. One proposal suggests that a conserved lysine residue, such as Lys79, at the end of the tunnel reacts with HOCl to form a lysine-N-chloroamine intermediate. researchgate.net This activated intermediate is then positioned to deliver the electrophilic chlorine to the tryptophan substrate. The other proposed mechanism involves the direct attack of the tryptophan ring by HOCl, which is activated by the enzymatic microenvironment. rsc.org An essential glutamate residue is thought to play a role in deprotonating the resulting Wheland intermediate, completing the aromatic substitution. rsc.org

The table below summarizes the key components and their proposed roles in the catalytic mechanism of tryptophan halogenases.

| Component | Proposed Role in Catalysis |

| FADH₂ | Provides the reducing equivalents for the activation of molecular oxygen. |

| **Molecular Oxygen (O₂) ** | Reacts with FADH₂ to form a flavin-peroxide intermediate. |

| Chloride Ion (Cl⁻) | Attacks the flavin-peroxide to generate the halogenating species (HOCl). |

| Internal Tunnel | Channels the reactive hypochlorous acid from the FAD-binding site to the substrate-binding site. |

| Conserved Lysine (e.g., Lys79) | Potentially forms a lysine-N-chloroamine intermediate to deliver the electrophile or positions and activates HOCl. |

| Conserved Glutamate | May assist in the deprotonation of the Wheland intermediate formed during electrophilic attack. |

Analysis of Enzyme-Substrate Interactions Governing Halogenation Site Specificity

The remarkable regioselectivity of tryptophan halogenases, such as the specific chlorination at the C6 position to form the precursor of this compound, is dictated by precise enzyme-substrate interactions within the active site. nih.gov Unlike chemical halogenation which often lacks specificity, these enzymes position the tryptophan substrate in a highly constrained orientation, exposing only the target carbon atom to the reactive halogenating species. nih.gov

Structural studies of various tryptophan halogenases have revealed that the binding of the tryptophan substrate is a key determinant of regioselectivity. nih.gov The orientation of the indole ring within the active site is controlled by a network of non-covalent interactions, including:

π-stacking interactions: Aromatic residues, such as histidine and phenylalanine, often "sandwich" the indole ring of tryptophan, contributing to its specific positioning. For instance, in the tryptophan 6-halogenase SttH, residues H96 and F98 are positioned for π-stacking with the indole moiety. nih.gov

Hydrogen bonding: Specific amino acid residues form hydrogen bonds with the indole nitrogen and the alpha-amino and carboxyl groups of the tryptophan backbone. In SttH, the carbonyl of Proline 97 and the hydroxyl group of Tyrosine 463 are potential hydrogen bond donors/acceptors for the indole NH. nih.gov The backbone carbonyl of Glycine 459 is also thought to interact with the amino group of tryptophan. nih.gov

The critical role of substrate positioning is highlighted by comparative structural analyses of tryptophan halogenases with different regioselectivities (e.g., 5-, 6-, and 7-halogenases). nih.gov The active sites of these enzymes exhibit subtle but significant differences in their amino acid composition, leading to distinct binding modes of the tryptophan substrate. nih.gov For example, the structure of the tryptophan 6-halogenase Thal in complex with its substrate confirms that the C6 of the indole ring is positioned directly adjacent to the catalytic lysine residue. nih.gov

Site-directed mutagenesis studies have provided compelling evidence for the role of specific residues in controlling regioselectivity. By swapping key amino acid residues in the active site of one type of halogenase for those found in another, researchers have been able to switch the enzyme's site specificity. nih.govnih.gov For instance, a quintuple mutant of the tryptophan 6-halogenase Thal was engineered to exhibit the regioselectivity of a 7-halogenase by altering five residues in the substrate-binding site. nih.gov Similarly, substituting two consecutive residues (A78/V79) in the 6-halogenase SatH with the corresponding residues from a 5-halogenase resulted in a switch of regioselectivity. nih.gov

The following table details key amino acid residues and their roles in determining the regioselectivity of tryptophan 6-halogenases.

| Enzyme | Key Residues | Role in Site Specificity |

| SttH | H96, F98 | π-stacking with the indole ring of tryptophan. |

| P97, Y463 | Potential hydrogen bonding with the indole NH group. | |

| G459 | Interaction with the α-amino acid moiety of tryptophan. | |

| Thal | N/A | Structure with bound tryptophan shows C6 positioned next to the catalytic lysine. |

| SatH | A78, V79 | Key determinants for C6 regioselectivity; mutation to GI switches specificity to C5. |

Advanced Research Applications of N Formyl 6 Chlorotryptophan

Utility as a Molecular Probe in Biochemical and Cell-Based Assays

The distinct physicochemical properties imparted by the chlorine atom make 6-chlorotryptophan, for which N-formyl-6-chlorotryptophan is a stable precursor, a powerful molecular probe. Tryptophan analogs are often incorporated into proteins to study their structure and dynamics. nih.gov The introduction of a halogen can alter the local environment and spectroscopic signals, providing insights that are not obtainable with the natural amino acid.

In cell-based assays, N-formylated peptides are particularly relevant as they can act as pathogen-associated molecular patterns (PAMPs). nih.gov N-formyl peptides, which are characteristic of bacterial and mitochondrial protein synthesis, are recognized by formyl peptide receptors (FPRs) on immune cells, triggering chemotactic responses. nih.govresearchgate.net The N-formyl group on this compound mimics the N-terminus of these bacterial peptides, making it and its derivatives useful for studying FPR activation, immune cell signaling, and inflammatory processes. nih.govutoledo.edu For instance, N-formyl peptides can be used to induce neutrophil elastase release and superoxide (B77818) generation in human neutrophils, processes that can be studied to develop FPR1 antagonists for inflammatory diseases. rsc.org

The fluorinated and chlorinated tryptophan analogs can also serve as 19F or 35/37Cl NMR probes, respectively, allowing for detailed investigation of protein structure and dynamics in solution. nih.gov The unique NMR signature of the halogen provides a sensitive handle to monitor conformational changes, ligand binding, and protein-protein interactions at a specific, targeted site.

Applications in Protein and Peptide Engineering and Characterization

The ability to incorporate non-canonical amino acids like 6-chlorotryptophan into proteins at specific sites has opened new avenues for engineering proteins with novel properties and for better understanding their function.

A primary method for incorporating halogenated tryptophan analogs into proteins is through the expansion of the genetic code. nih.govbohrium.com This technique utilizes an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery. nih.govnih.gov The engineered synthetase specifically recognizes the halogenated tryptophan analog and charges it onto a corresponding engineered tRNA, which recognizes a nonsense codon, typically the amber stop codon (UAG), introduced at the desired position in the target gene. nih.govbohrium.comnih.gov This allows for the site-specific insertion of the analog during protein translation in organisms like E. coli. nih.gov

The N-in-formyl group on this compound is a crucial protecting group in chemical peptide synthesis, particularly in Boc-type solid-phase peptide synthesis (Boc-SPPS). doi.orgrsc.org It prevents the destruction of the tryptophan indole (B1671886) ring during the repetitive acid-based deprotection cycles. doi.org While the formyl group itself is not incorporated into the final protein in recombinant expression, its presence in the synthetic precursor is vital for the chemical stability and availability of the building block for peptide synthesis applications. doi.org

Table 1: Key Components for Genetic Incorporation of 6-Chlorotryptophan

| Component | Role | Example System |

|---|---|---|

| Orthogonal tRNA Synthetase | Specifically recognizes and activates the halogenated tryptophan analog. | Engineered yeast phenylalanyl-tRNA synthetase (yPheRS) mutants. nih.gov |

| Orthogonal tRNA | Recognizes a nonsense codon (e.g., amber stop codon UAG) on the mRNA. | Mutant yeast phenylalanine amber suppressor tRNA. nih.gov |

| Host Organism | Provides the translational machinery for protein synthesis. | E. coli BL21(DE3) strains. nih.gov |

| Tryptophan Halogenase | Enzyme that can biosynthesize halogenated tryptophan in vivo. | SttH (for C-6 halogenation) from Streptomyces toxytricini. bohrium.commdpi.com |

Incorporating 6-chlorotryptophan in place of natural tryptophan can significantly modulate a protein's structure and function. nih.govtum.de Halogenation alters the electronic properties of the indole ring, which can affect crucial non-covalent interactions that stabilize protein structure, such as π-π stacking and cation-π interactions. tum.de These modifications can lead to changes in protein stability, folding dynamics, and enzymatic activity. nih.gov

The introduction of a halogen atom can also directly influence a protein's biological function. For example, halogenation is a known strategy to enhance the functionality of bioactive peptides. mdpi.com It can improve binding affinity to a target receptor or increase the peptide's resistance to enzymatic degradation. By replacing a native tryptophan with 6-chlorotryptophan at a specific site, researchers can probe the role of that residue in substrate binding or catalysis. nih.govnih.gov If the modification leads to a change in activity, it provides direct evidence for the residue's importance in the protein's function.

Table 2: Reported Effects of Halogenated Tryptophan Incorporation

| Protein/Peptide Studied | Position of Incorporation | Observed Effect | Reference |

|---|---|---|---|

| Cyan Fluorescent Protein (CFP6) | Trp66 | Blue shifts in fluorescence emission and absorption maxima. | nih.gov |

| Murine Dihydrofolate Reductase | Amber stop codon position | Successful incorporation with >98% fidelity, enabling functional studies. | nih.gov |

| Anti-Her2 scFv | Amber stop codon position | Robust expression of protein containing 6-chlorotryptophan. | nih.gov |

This compound as a Precursor in the Generation of Novel Bioactive Molecules

The chemical handles on this compound make it a versatile starting material for the synthesis of more complex and novel bioactive compounds.

This compound serves as a valuable scaffold for chemical derivatization. The chlorine atom on the indole ring is a key functional group for cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This allows for the attachment of a wide variety of chemical moieties at the C6 position, dramatically expanding the chemical diversity of the tryptophan core structure. This strategy can be used to generate libraries of novel compounds for drug screening and to create "new-to-nature" products with unique biological activities. bohrium.comnih.gov

Furthermore, engineered tryptophan halogenase enzymes can be used to produce 6-chlorotryptophan, which can then be chemically modified. mdpi.com This chemoenzymatic approach combines the high selectivity of enzymes with the versatility of synthetic chemistry to generate complex molecules that would be difficult to produce by either method alone. mdpi.comnih.gov Such derivatization can lead to the development of molecules with applications ranging from antibacterial agents to inhibitors of specific metabolic pathways. ebi.ac.uknih.gov

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. mdpi.comnih.gov The incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design. mdpi.com

This compound is an ideal building block for this purpose. As previously mentioned, the N-in-formyl group is a standard protecting group used in Boc-SPPS, a foundational technique for synthesizing peptides and their mimics. doi.org By incorporating 6-chlorotryptophan into a peptide sequence, researchers can create peptidomimetics with altered conformations and enhanced biological activity. ebi.ac.uk The halogen atom can introduce new binding interactions, such as halogen bonds, or sterically influence the peptide backbone to favor a specific bioactive conformation. This approach has been used to develop potent inhibitors of protein-protein interactions and other therapeutic targets. ebi.ac.uk

Investigational Tools for Dissecting Metabolic Pathway Dynamics

The kynurenine (B1673888) pathway is the principal route for the metabolic degradation of the essential amino acid L-tryptophan. mdpi.com The initial and rate-limiting step of this pathway is catalyzed by two distinct enzymes: indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.govtocris.com These enzymes facilitate the oxidative cleavage of L-tryptophan to produce N-formylkynurenine, which is subsequently and rapidly hydrolyzed by formamidases into L-kynurenine, a central neuroactive metabolite. rsc.orgnih.gov

To investigate the dynamics of this pathway and the physiological roles of its metabolites, researchers utilize tryptophan analogues as chemical tools. One such tool is 6-chlorotryptophan, a chlorinated analogue of L-tryptophan. In research settings, this compound serves as an inhibitor to probe the kynurenine pathway. Studies have demonstrated that 6-chlorotryptophan effectively attenuates the formation of L-kynurenine and its downstream metabolite, kynurenate, from L-tryptophan. nih.gov This inhibitory action allows for the controlled modulation of the pathway, enabling detailed study of the consequences of reduced metabolite formation. nih.gov

Detailed research findings indicate that the effects of 6-chlorotryptophan are twofold. Firstly, it reduces the synthesis of endogenous kynurenine pathway metabolites. Secondly, 6-chlorotryptophan is itself a substrate for the pathway enzymes, leading to the formation of novel chlorinated metabolites. nih.gov This dual activity makes it a useful tool for manipulating the concentrations of neuroactive compounds like kynurenate and quinolinate in experimental models to better understand their roles in physiological and pathological processes. nih.gov

The table below summarizes the observed effects of 6-chlorotryptophan on the formation of key kynurenine pathway metabolites derived from L-tryptophan.

| Compound | Effect on Metabolite Formation from L-tryptophan | Reference |

|---|---|---|

| L-kynurenine | Attenuated/Reduced | nih.gov |

| Kynurenate | Attenuated/Reduced | nih.gov |

Furthermore, when introduced into biological systems, 6-chlorotryptophan is processed by the same enzymatic machinery, resulting in the production of its own distinct metabolites.

| Metabolite Derived from 6-chlorotryptophan | Reference |

|---|---|

| 4-chlorokynurenine | nih.gov |

| 7-chlorokynurenate | nih.gov |

The use of such investigational tools is crucial for dissecting the complex roles of the kynurenine pathway in various physiological contexts. nih.gov

Cutting Edge Methodologies in N Formyl 6 Chlorotryptophan Research

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational approaches have become indispensable in elucidating the complex mechanisms involving N-formyl-6-chlorotryptophan at an atomic level. These methods allow researchers to simulate and predict molecular behaviors that are often difficult to observe experimentally.

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Enzymatic Halogenation

The enzymatic incorporation of a chlorine atom onto the tryptophan scaffold to form 6-chlorotryptophan, a precursor to this compound, is a process of significant interest. Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are a powerful tool to investigate the mechanism of this enzymatic halogenation. bris.ac.ukresearchgate.net In this approach, the region of the system where the bond-breaking and bond-forming events occur (the quantum mechanical or QM region) is treated with a high level of quantum chemical theory, such as Density Functional Theory (DFT). The remainder of the enzyme and the surrounding solvent (the molecular mechanical or MM region) are described using classical force fields. bris.ac.uknih.gov

Research on tryptophan halogenases has demonstrated that the QM region typically includes the tryptophan substrate, the reactive halogenating species (such as hypochlorous acid), and the side chains of key active site residues. bris.ac.uk The B3LYP functional is a commonly employed DFT method for the QM calculations. bris.ac.uk The MM part of the system is often described using force fields like AMBER. bris.ac.uk These simulations have been instrumental in elucidating the nature of the rate-limiting step and the reaction barriers for the halogenation process. bris.ac.ukresearchgate.net By applying QM/MM methods to the N-formylation and subsequent chlorination leading to this compound, researchers can gain a detailed understanding of the reaction coordinates and transition states involved.

| QM/MM Simulation Parameter | Typical Implementation in Tryptophan Halogenase Studies |

| QM Region | Substrate (Tryptophan), Halogenating Agent (HOCl), Key Amino Acid Side Chains (e.g., Lysine, Glutamate) |

| QM Method | Density Functional Theory (DFT), often with the B3LYP functional |

| MM Force Field | AMBER, CHARMM |

| Interface | Link atoms to saturate covalent bonds cut at the QM/MM boundary |

| Primary Output | Reaction energy profiles, transition state geometries, mechanistic insights |

Molecular Dynamics Simulations for Conformational Analysis of Modified Biomolecules

Once this compound is incorporated into a peptide or protein, it can influence the biomolecule's structure and dynamics. Molecular Dynamics (MD) simulations are a key computational technique used to explore the conformational landscape of these modified biomolecules. nih.govnih.govarxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system and sample different conformational states. arxiv.orgrsc.org

In the context of this compound, MD simulations can reveal how the presence of this modified amino acid affects protein folding, stability, and interactions with other molecules. nih.gov These simulations can highlight changes in local and global flexibility, alterations in hydrogen bonding networks, and the adoption of novel conformations that may be crucial for biological function. nih.gov The insights gained from MD simulations are complementary to experimental techniques like X-ray crystallography and cryo-electron microscopy, providing a dynamic picture of the biomolecule's behavior in a solution that mimics physiological conditions. arxiv.org

| MD Simulation Aspect | Application in Conformational Analysis |

| Force Field | CHARMM, AMBER, GROMOS |

| Solvent Model | Explicit water models (e.g., TIP3P) |

| Simulation Time | Nanoseconds to microseconds, depending on the process of interest |

| Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Principal Component Analysis (PCA), Dihedral Angle Analysis |

| Key Insights | Conformational changes, protein flexibility, ligand binding dynamics, effects of modification on structure |

Predictive Modeling of Enzyme-Substrate Interactions and Binding Energies

Predictive modeling, often employing machine learning algorithms, is increasingly used to understand and forecast the interactions between enzymes and their substrates, including halogenated compounds like this compound. nih.govnih.gov These models can predict the binding affinity and orientation of a substrate within an enzyme's active site, providing crucial information for understanding enzyme specificity and for the design of novel biocatalysts. researchgate.net

By training models on large datasets of known enzyme-substrate interactions, it is possible to predict the likelihood of an enzyme acting on a new substrate. nih.gov For this compound, predictive models could be used to identify potential enzymes that can process this compound or to predict how mutations in a known enzyme might alter its activity. nih.gov These computational approaches can significantly accelerate the process of enzyme engineering and the discovery of new biocatalytic transformations. nih.gov

| Predictive Modeling Technique | Application in Enzyme-Substrate Studies |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor |

| Machine Learning (e.g., Random Forest, Neural Networks) | Predicts enzyme activity and substrate specificity based on sequence and structural features |

| Free Energy Perturbation (FEP) | Calculates the relative binding affinities of different ligands to a protein |

| Key Outputs | Binding scores, predicted binding poses, structure-activity relationships, guidance for experimental design |

Advanced Analytical Techniques for Comprehensive Characterization

The precise characterization of this compound and its related compounds relies on a suite of advanced analytical techniques capable of providing detailed information on purity, structure, and quantity.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and purity assessment of chemical compounds. helixchrom.comnih.govresearchgate.net For chiral molecules like this compound, chiral HPLC is essential for separating enantiomers and determining the enantiomeric excess of a sample. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. koreascience.krsigmaaldrich.com

A study on the closely related 6-chloro-L-tryptophan demonstrated the successful use of a Cinchona alkaloid-based zwitterionic CSP for its enantiomeric separation and the evaluation of its optical purity. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as methanol, and an aqueous component with additives like formic acid and diethylamine (B46881) to optimize the separation. nih.gov This methodology allows for the accurate determination of the optical purity of synthesized 6-chlorotryptophan, which was found to be greater than 99.0%. nih.gov Similar HPLC methods can be readily adapted for the chiral separation and purity assessment of this compound.

| HPLC Parameter | Typical Conditions for Chiral Separation of Chlorinated Tryptophans |

| Stationary Phase | Chiral Stationary Phase (e.g., Cinchona alkaloid-based zwitterionic CSP) |

| Mobile Phase | Methanol/Water with formic acid and diethylamine additives |

| Detection | UV-Vis or Mass Spectrometry |

| Application | Enantiomeric separation, determination of optical purity, assessment of chemical purity |

Mass Spectrometry-Based Methods for Structural Elucidation and Quantitative Analysis of this compound and its Metabolites

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the structural elucidation and quantitative analysis of small molecules and their metabolites. nih.govnih.govnih.govnih.gov For this compound, LC-MS/MS can be employed to confirm its molecular weight and to deduce its structure through fragmentation analysis. nih.govresearchgate.net

In a typical workflow, the compound is first separated from a complex mixture by HPLC and then introduced into the mass spectrometer. waters.com The molecule is ionized, and the mass-to-charge ratio of the parent ion is determined. nih.gov Subsequently, the parent ion is fragmented, and the masses of the resulting fragment ions are measured, providing a characteristic fragmentation pattern that can be used for structural confirmation. doe.gov For quantitative analysis, methods like multiple reaction monitoring (MRM) can be used, where specific parent-to-fragment ion transitions are monitored, offering high selectivity and sensitivity for the detection of the target analyte and its metabolites in biological matrices. nih.govwaters.com

| Mass Spectrometry Technique | Application in the Analysis of this compound |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation and sensitive detection of the parent compound and its metabolites in complex mixtures. nih.govnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for the determination of the elemental composition. |

| Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification of the target analyte and its metabolites. waters.com |

| Sample Preparation | Protein precipitation followed by solid-phase extraction for biological samples. waters.com |

Future Directions and Emerging Research Frontiers for N Formyl 6 Chlorotryptophan

Exploration of Underexplored Enzymatic Transformations for Halogenated Tryptophans

The biosynthesis of halogenated tryptophans is primarily carried out by a class of enzymes known as flavin-dependent halogenases (FDHs). These enzymes offer a green chemistry approach, utilizing halide salts and oxygen to achieve regioselective halogenation of the tryptophan indole (B1671886) ring under mild conditions. nih.govresearchgate.net While significant progress has been made in identifying and characterizing tryptophan halogenases that act at specific positions (C5, C6, and C7), the full catalytic potential of these and other related enzymes remains an active area of investigation. nih.govmdpi.com

Future research is focused on several key frontiers:

Expanding the Substrate Scope: A primary goal is to move beyond the halogenation of free L-tryptophan to the modification of tryptophan residues within complex peptides and proteins. mdpi.comnih.gov This "late-stage functionalization" is challenging because the enzyme must accommodate a much larger substrate. nih.gov Studies have shown that tryptophan 6-halogenases, such as Thal, can accept certain peptide sequences, but the efficiency is highly dependent on the neighboring amino acid residues. nih.gov A deeper exploration of the substrate promiscuity of a wider range of halogenases is needed to develop general tools for peptide modification.

Multi-halogenation Reactions: Some halogenases, like AetF, are known to perform dihalogenation of tryptophan. researchgate.net Exploring the mechanisms and engineering of such enzymes could provide biocatalytic routes to di-halogenated tryptophan derivatives, which are difficult to produce through traditional chemical synthesis. researchgate.net

Coupled Enzymatic Reactions: Research is also exploring enzymatic cascades where the halogenated tryptophan is immediately used by another enzyme in a multi-step synthesis. For instance, halogenated tryptophans can be converted into other valuable compounds, such as 4-chlorokynurenine, through downstream enzymatic processing. nih.gov Discovering and combining new enzymes that can act on halogenated intermediates will enable the de novo biosynthesis of complex natural products and their analogs. tandfonline.com

| Enzyme | Organism Source | Halogenation Position | Known Substrates |

| SttH | Streptomyces toxytricini | C6 | L-Tryptophan |

| Thal | Streptomyces violaceusniger | C6 | L-Tryptophan, D-Tryptophan, various peptides |

| RebH | Lechevalieria aerocolonigenes | C7 | L-Tryptophan |

| PrnA | Pseudomonas fluorescens | C7 | L-Tryptophan |

| PyrH | Streptomyces rugosporus | C5 | L-Tryptophan, Peptides with (G/S)GW motif |

| AetF | Actinoplanes sp. | C5 & C7 | L-Tryptophan, 7-bromotryptophan |

Rational Design and Engineering of Biocatalysts for Tailored Synthesis

While naturally occurring halogenases provide a valuable starting point, their native properties (e.g., stability, catalytic efficiency, and substrate specificity) are often not optimal for industrial or laboratory-scale synthesis. researchgate.net Therefore, a major research frontier is the rational design and directed evolution of these biocatalysts to create tailored enzymes for specific applications. researchgate.netcnif.cn

Key strategies in this area include:

Altering Regioselectivity: Structure-guided mutagenesis has shown promise in altering the position of halogenation. The substrate-binding active site of halogenases contains the key residues that control regioselectivity. nih.gov By mutating these residues, it may be possible to engineer a C7-halogenase to perform C6-halogenation, or vice-versa, providing customized catalysts for specific target molecules.

Improving Catalytic Efficiency and Stability: A significant drawback of many FDHs is their low turnover rate and instability, which has hindered their preparative-scale application. researchgate.netresearchgate.net Engineering efforts are focused on improving these characteristics. For example, mechanism-guided engineering of the intermediate transfer tunnel in the tryptophan 6-halogenase (Thal) has been shown to reduce the leakage of the reactive hypohalous acid intermediate, thereby improving efficiency. researchgate.net Furthermore, immobilization of halogenases, often in combination with cofactor-regenerating enzymes, has been demonstrated to significantly enhance their long-term stability and enable gram-scale synthesis. researchgate.net

Expanding Substrate Acceptance: To synthesize a wider range of tryptophan analogs, enzymes like tryptophan synthase (TrpB) are being engineered. acs.orgnih.gov TrpB can synthesize tryptophan analogs from serine and various indole derivatives. nih.gov Directed evolution has been applied to TrpB to generate catalysts that can accept bulky or electron-deficient indoles, which are poor substrates for the wild-type enzyme, thus unlocking access to previously intractable tryptophan analogs. acs.orgnih.gov

| Enzyme Variant | Parent Enzyme | Engineering Goal | Key Finding |

| PyrH Mutants | PyrH | Improved halogenation of peptides | Structure-guided engineering improved activity on (G/S)GW motifs in peptides and proteins. mdpi.com |

| RebH Triple Mutant | RebH | Increased 7-chloro-tryptophan synthesis | Directed evolution and site-directed mutagenesis increased catalytic efficiency (kcat/Km) by 65.2%. cnif.cn |

| PfTrpB Variants | Pyrococcus furiosus TrpB | Synthesis of diverse Trp analogs | Directed evolution enabled the synthesis of 4-, 5-, 6-, and 7-substituted Trp analogs from corresponding indoles. nih.gov |

| Pf2B9 | Pyrococcus furiosus TrpB | Improved N-alkylation activity | Directed evolution yielded a variant with eight mutations that improved the synthesis of β-N-substituted amino acids. nih.gov |

Development of Integrated Synthetic Biology and Chemical Synthesis Platforms for Complex Analog Libraries

The ultimate goal for the synthesis of novel compounds like N-formyl-6-chlorotryptophan and its derivatives is the creation of robust and versatile platforms that can rapidly generate libraries of complex analogs for screening and development. This involves the powerful integration of synthetic biology (using engineered microbes or cell-free systems) with traditional chemical synthesis.

Emerging platforms in this domain include:

Engineered Whole-Cell Biocatalysts: A promising approach involves engineering microorganisms like E. coli or Corynebacterium glutamicum to produce halogenated tryptophans fermentatively. nih.govfrontiersin.org This is achieved by introducing the genes for the halogenase (e.g., RebH) and its partner flavin reductase (e.g., RebF) into a host strain that can produce the precursor L-tryptophan. frontiersin.org Further metabolic engineering, such as knocking out genes for competing pathways (like tnaA, which degrades tryptophan), can significantly increase the yield of the desired halogenated product. cnif.cn These whole-cell systems provide the necessary enzymes, cofactors (FADH₂), and precursors from simple carbon sources like glucose. frontiersin.org

Chemoenzymatic Cascades: This strategy combines the high selectivity of enzymes with the broad reaction scope of chemical catalysis. A halogenated tryptophan, produced enzymatically, serves as a versatile building block for further chemical modification. tandfonline.com The halogen atom provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the attachment of a wide range of chemical groups to the indole scaffold. mdpi.comtandfonline.com This integrated approach enables the creation of novel molecular structures that would be inaccessible by purely biological or purely chemical means.

Cell-Free Biosynthesis Platforms: To overcome challenges associated with cellular metabolism and transport in whole-cell systems, cell-free platforms are being developed. These systems use purified enzymes or cell lysates, allowing for higher substrate concentrations and direct control over reaction conditions. nih.gov For example, combining an immobilized halogenase with enzymes for cofactor regeneration creates a solid, recyclable, multi-functional biocatalyst for gram-scale production. researchgate.net

| Platform Type | Key Components | Advantages | Example Application |

| Whole-Cell Fermentation | Engineered C. glutamicum expressing RebH (halogenase) and RebF (reductase). | In vivo cofactor regeneration; uses inexpensive starting materials (e.g., glucose). | Fermentative production of 7-bromo-tryptophan. frontiersin.org |

| Chemoenzymatic Synthesis | Enzymatic halogenation (e.g., using RebH) followed by Pd-based Suzuki-Miyaura cross-coupling. | Combines enzymatic regioselectivity with the versatility of chemical cross-coupling. | Derivatization of the akuammicine scaffold in medicinal plants. tandfonline.com |

| Immobilized Enzyme System | Co-immobilized RebH, flavin reductase, and other enzymes for cofactor regeneration. | Enhanced enzyme stability, reusability of the biocatalyst, simplified product purification. | Gram-scale synthesis of halogenated tryptophan. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-formyl-6-chlorotryptophan, and how can reaction efficiency be validated?

- Methodology : The synthesis typically involves sequential functionalization of tryptophan. Key steps include:

Protection of the amino group using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions.

Chlorination at the 6-position via electrophilic substitution using chlorinating agents (e.g., N-chlorosuccinimide) under controlled temperature (0–25°C).

Formylation of the amino group using formic acid derivatives (e.g., acetic-formic anhydride).

- Validation : Reaction efficiency is assessed using HPLC (≥95% purity threshold) and mass spectrometry (MS) to confirm molecular weight. Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) verifies structural integrity, particularly the chloro and formyl substituents .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC-PDA : Quantify purity using a C18 column with UV detection at 280 nm (tryptophan absorbance).

- Chiral Chromatography : Resolve enantiomers if racemic mixtures are formed during synthesis.

- Tandem MS/MS : Confirm molecular fragmentation patterns, especially the loss of the formyl group (CO) and chlorine isotope signatures.

- Reference Standards : Cross-validate against certified reference materials (CRMs) for tryptophan derivatives, such as N-acetyltryptophan .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what methods assess chiral purity in biological systems?

- Separation Techniques :

- Chiral Stationary Phases (CSPs) : Use cellulose-based CSPs (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.

- Metal Complexation : Apply nickel(II)-based chiral ligands (e.g., Ni(II)-BPB complexes) to stabilize enantiomers for NMR or X-ray crystallography .

- Biological Assessment :

- Circular Dichroism (CD) : Monitor conformational changes in protein-binding assays.

- Pharmacokinetic Profiling : Compare plasma half-lives of enantiomers using radiolabeled (e.g., ¹⁸F) analogs in in vivo models .

Q. What experimental discrepancies exist in reported bioactivity data for this compound, and how can they be resolved?

- Common Issues :

- Solvent Effects : Bioactivity varies with dimethyl sulfoxide (DMSO) vs. aqueous solubility. Pre-solubilize in DMSO (≤0.1% final concentration) to avoid cytotoxicity.

- Cell Line Variability : Test across multiple lines (e.g., HEK293, HeLa) to identify model-specific responses.

Q. How do storage conditions impact the stability of this compound, and what accelerated degradation studies are recommended?

- Stability Protocols :

- Long-Term Storage : -20°C under nitrogen to prevent oxidation.

- Forced Degradation :

- Acidic/Basic Conditions : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 48 hours.

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor via HPLC for byproducts (e.g., dechlorinated or deformylated derivatives).

- Data Interpretation : Use Arrhenius modeling to predict shelf life under ambient conditions .

Q. What is the structure-activity relationship (SAR) of 6-chloro substitution in tryptophan derivatives, and how does it compare to other halogenated analogs?

- SAR Insights :

- Electron-Withdrawing Effects : The 6-chloro group increases electrophilicity at the indole ring, enhancing binding to serotonin receptors compared to 5-fluoro or 7-bromo analogs.

- Steric Hindrance : Chlorine’s larger atomic radius may reduce affinity for tight binding pockets (e.g., tryptophan hydroxylase).

Q. Why do impurity profiles of this compound vary across analytical methods, and how can this be mitigated?

- Key Factors :

- Column Chemistry : Polar impurities (e.g., dechlorinated byproducts) may co-elute on C18 columns; use HILIC (hydrophilic interaction chromatography) for better resolution.

- Detector Sensitivity : UV detectors may miss non-chromophoric impurities; supplement with charged aerosol detection (CAD).

Q. How do in vivo and in vitro pharmacological activities of this compound differ, and what metabolic pathways explain this divergence?

- Metabolic Pathways :

- Hepatic Metabolism : Rapid deformylation via esterases or cytochrome P450 enzymes (e.g., CYP3A4).

- Renal Excretion : Chlorinated metabolites may accumulate, requiring LC-MS/MS quantification in urine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.